2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid
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Overview
Description
2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is characterized by the presence of a bromo-substituted pyrazole ring attached to an acetic acid moiety through an ether linkage. Its unique properties enable its application in fields like medicinal chemistry, drug discovery, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid typically involves the following steps:
Formation of 4-Bromo-1-methylpyrazole: This intermediate can be synthesized by brominating 1-methylpyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Etherification: The 4-bromo-1-methylpyrazole is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage, resulting in this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Esterification and Amidation: The carboxylic acid group can be esterified or amidated to form esters or amides, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-(4-Amino-1-methylpyrazol-3-yl)oxyacetic acid or 2-(4-Mercapto-1-methylpyrazol-3-yl)oxyacetic acid can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Esterification Products: Esters of this compound.
Scientific Research Applications
2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Drug Discovery: The compound’s unique structure allows it to be used in high-throughput screening for new therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methylpyrazole: A precursor in the synthesis of 2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid.
2-(4-Chloro-1-methylpyrazol-3-yl)oxyacetic acid: A similar compound with a chlorine atom instead of bromine.
2-(4-Methyl-1-methylpyrazol-3-yl)oxyacetic acid: A derivative with a methyl group instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromo-substituted pyrazole ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where the bromine atom plays a crucial role in the compound’s behavior and interactions.
Properties
IUPAC Name |
2-(4-bromo-1-methylpyrazol-3-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O3/c1-9-2-4(7)6(8-9)12-3-5(10)11/h2H,3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHMXYVAIKQWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2092064-60-1 |
Source
|
Record name | 2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)oxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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